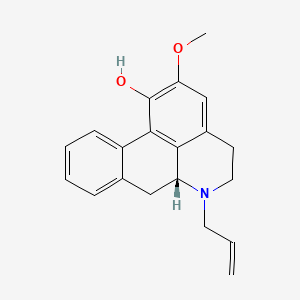
(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol is a complex organic compound that belongs to the class of dibenzoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds that undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol might be explored for its therapeutic potential. Similar compounds have shown promise in the treatment of various diseases due to their ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or optical properties.
Mechanism of Action
The mechanism of action of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol include other dibenzoquinolines and related structures. These compounds share a common core structure but differ in their substituents and stereochemistry.
Uniqueness
What sets ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol apart is its specific stereochemistry and functional groups
Properties
CAS No. |
37082-19-2 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H21NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h3-7,12,16,22H,1,8-11H2,2H3/t16-/m1/s1 |
InChI Key |
QFUIHTVMGXACOG-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


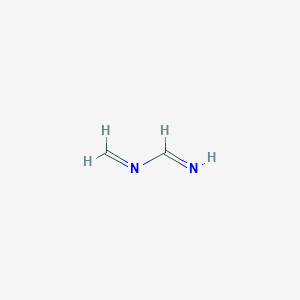
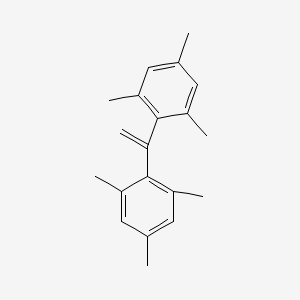


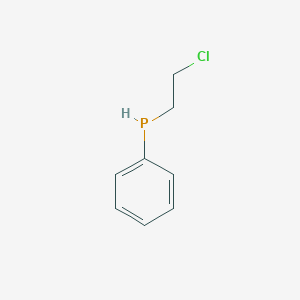
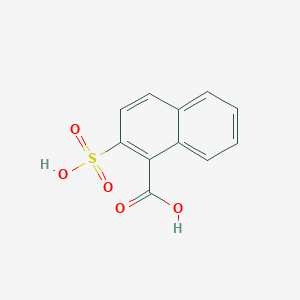
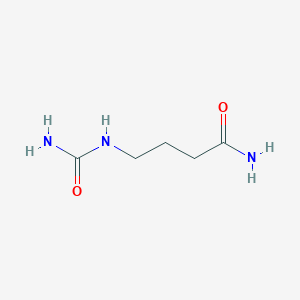
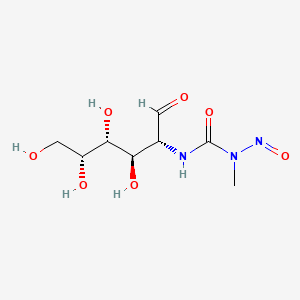
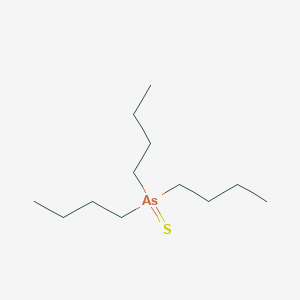
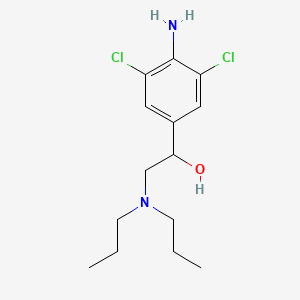
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
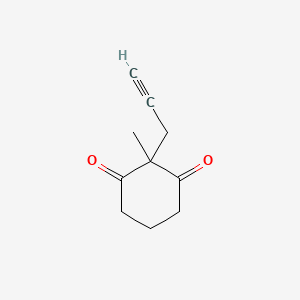
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)

